molecular formula C4H9ClFNO2 B145661 Methyl 2-amino-3-fluoropropanoate hydrochloride CAS No. 136581-47-0

Methyl 2-amino-3-fluoropropanoate hydrochloride

Cat. No.: B145661
CAS No.: 136581-47-0
M. Wt: 157.57 g/mol
InChI Key: ONWXGBSDBSSAKZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoropropanoate hydrochloride is a chemical compound with the molecular formula C4H9ClFNO2. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties. This compound is a derivative of alanine, where the amino group is substituted with a fluorine atom, and it is often used as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-fluoropropanoate hydrochloride typically involves the fluorination of a suitable precursor, such as methyl 2-amino-3-chloropropanoate. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom. The reaction is usually performed in the presence of a fluorinating agent, such as hydrogen fluoride or a fluorine gas, at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-fluoropropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-3-fluoropropanoate hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-fluoropropanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. This compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-amino-3-chloropropanoate
  • Methyl 2-amino-3-bromopropanoate
  • Methyl 2-amino-3-iodopropanoate

Comparison: Methyl 2-amino-3-fluoropropanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its halogenated analogs, the fluorine derivative exhibits higher stability, reactivity, and selectivity in various reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-3-fluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWXGBSDBSSAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136581-47-0
Record name methyl 2-amino-3-fluoropropanoate hydrochloride
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